molecular formula C11H14F3N3O B6459852 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2548990-61-8

4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B6459852
CAS No.: 2548990-61-8
M. Wt: 261.24 g/mol
InChI Key: SIIQXYQUPANANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a methoxy group at the 4-position and a 4-(trifluoromethyl)piperidine substituent at the 6-position. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly in kinase inhibition and antimicrobial applications . The trifluoromethyl (CF₃) group on the piperidine ring enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .

Properties

IUPAC Name

4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O/c1-18-10-6-9(15-7-16-10)17-4-2-8(3-5-17)11(12,13)14/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQXYQUPANANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Attachment of the Trifluoromethyl Piperidine Moiety: The trifluoromethyl piperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with the pyrimidine core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or a methoxy cation under appropriate conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological and chemical properties.

Scientific Research Applications

4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is explored for its applications in agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

4-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine (CAS 1491288-14-2)

This analog replaces the methoxy group with a chlorine atom. The chloro substituent increases electrophilicity, making it a reactive intermediate for further functionalization (e.g., nucleophilic substitution). Its molecular formula (C₁₀H₁₁ClF₃N₃) and synthetic accessibility suggest utility in constructing more complex molecules .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

This compound substitutes methoxy with a methyl group and introduces an amine at the 2-position. The methyl group enhances hydrophobicity, while the amine enables hydrogen bonding. Crystallographic studies confirm its stable lattice structure, which may correlate with improved bioavailability compared to non-crystalline analogs .

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

A patented anti-mycobacterial agent, this derivative replaces the methoxy group with a dione moiety and incorporates a phenoxy-piperidine chain. Its efficacy against tuberculosis underscores the role of bulkier substituents in targeting microbial enzymes .

Biological Activity

4-Methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxy group and a trifluoromethyl piperidine moiety. Its molecular formula is C17H22F3N4O2C_{17}H_{22}F_3N_4O_2 with a molecular weight of approximately 366.39 g/mol. The structural uniqueness of this compound is believed to contribute to its diverse biological activities.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H22F3N4O2
Molecular Weight366.39 g/mol
IUPAC NameThis compound
CAS Number2548990-61-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that this compound may:

  • Inhibit Enzyme Activity : It has shown potential in inhibiting specific enzymes associated with cancer cell proliferation.
  • Modulate Signaling Pathways : The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been reported to exhibit antiproliferative effects on various cancer cell lines, indicating its potential as a therapeutic agent.

Case Study Example :
In vitro assays demonstrated that treatment with this compound resulted in significant cytotoxicity against human cancer cell lines, including:

  • HCT116 (colon carcinoma) : IC50 values around 10 μM.
  • A549 (lung adenocarcinoma) : IC50 values around 12 μM.

These findings suggest that the compound could disrupt cellular processes essential for tumor survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Methoxy-2-[1-(3-trifluoromethyl)-piperidinyl]-pyrimidineContains methoxy and trifluoromethyl groupsExplored for anti-inflammatory properties
6-[4-(5-methoxypyrimidin)]piperidineSimilar piperidine structureInvestigated for its role in cancer treatment
3-Methylpyridine DerivativeContains methyl-pyridine moietyKnown for various chemical syntheses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.